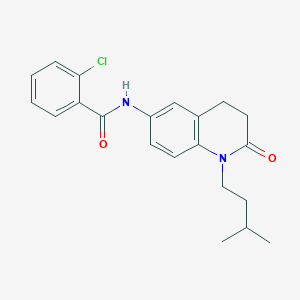![molecular formula C16H13N3O2 B2384064 2-(1H-インドール-3-イル)-2-オキソ-N-[(ピリジン-4-イル)メチル]アセトアミド CAS No. 888473-40-3](/img/structure/B2384064.png)
2-(1H-インドール-3-イル)-2-オキソ-N-[(ピリジン-4-イル)メチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The chemical structure of IPA-3 consists of an indole ring, pyridine ring, and an acetamide group.
作用機序
Target of Action
Similar compounds have shown activity againstStaphylococcus aureus and Methicillin-resistant S. aureus (MRSA) . These compounds have also been assessed for their ability to bind long RSH (RelA/SpoT homolog) proteins .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the polymerization of tubulin , which is a crucial process in cell division. This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may interact with its targets to disrupt key cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may impact the cell cycle and cellular division processes
Result of Action
Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that 2-(1H-indol-3-yl)-2-oxo-N-[(pyridin-4-yl)methyl]acetamide may have similar effects.
実験室実験の利点と制限
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide has several advantages for lab experiments, including its high potency and specificity for PAK1 inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, it also has some limitations, such as its instability in aqueous solutions and its potential off-target effects on other kinases.
将来の方向性
There are several future directions for 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide research, including its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are needed to investigate its potential off-target effects and to optimize its pharmacokinetics for clinical use. Additionally, the development of more potent and selective PAK1 inhibitors may provide new opportunities for therapeutic intervention in various diseases.
In conclusion, 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized for high yield and purity, making it a reliable source for research studies. 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide inhibits the activity of PAK1, leading to various biochemical and physiological effects. While it has some limitations, its potential therapeutic applications and future directions provide promising opportunities for further research.
合成法
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 1-(4-pyridylmethyl)-1H-indole-3-acetic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is then treated with acetic anhydride to obtain 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide. This synthesis method has been optimized for high yield and purity, making it a reliable source for 2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide in research studies.
科学的研究の応用
- インドール部分を有する一連の化合物、(3-(1H-ベンゾ[d]イミダゾール-2-イル))/(3-(3H-イミダゾ[4,5-b]ピリジン-2-イル))- (1H-インドール-5-イル) (3,4,5-トリメトキシフェニル)メタノンコンジュゲートは、合成され、抗増殖活性について評価されました .
抗炎症作用
生物学的活性
チューブリン重合阻害
クッシング症候群とコルチゾール節約CYP11B2阻害剤
抗増殖活性
アミド合成方法
生化学分析
Biochemical Properties
Indole derivatives are known to exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(13-10-18-14-4-2-1-3-12(13)14)16(21)19-9-11-5-7-17-8-6-11/h1-8,10,18H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINWRUZZWOIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

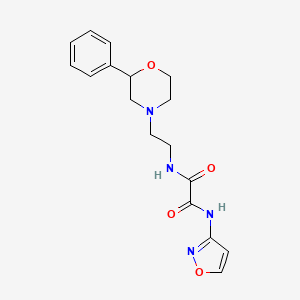
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

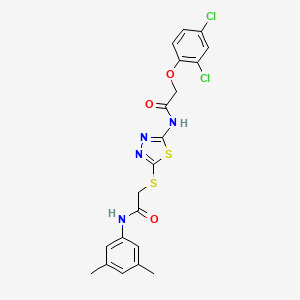
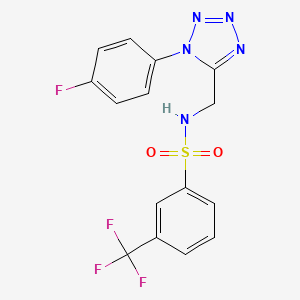
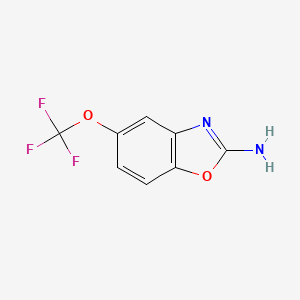
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2383996.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
